(3-Ethoxy-4-methoxyphenyl)methanol

描述

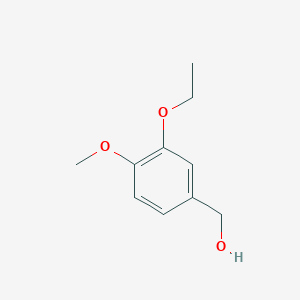

Structure

3D Structure

属性

IUPAC Name |

(3-ethoxy-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHGMDVPFZLOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345215 | |

| Record name | (3-Ethoxy-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147730-26-5 | |

| Record name | (3-Ethoxy-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)methanol (CAS 147730-26-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (3-Ethoxy-4-methoxyphenyl)methanol, a key intermediate in pharmaceutical manufacturing. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.

Core Physicochemical and Spectroscopic Properties

This compound, also known as 3-ethoxy-4-methoxybenzyl alcohol, is an aromatic alcohol valued for its role as a building block in complex organic synthesis.[1] Its fundamental properties are summarized below.

Physicochemical Data

The key physicochemical properties of this compound are compiled in the table below, providing a snapshot of its physical characteristics and chemical identifiers.

| Property | Value | Reference(s) |

| CAS Number | 147730-26-5 | [2] |

| Molecular Formula | C₁₀H₁₄O₃ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Ethoxy-4-methoxybenzyl alcohol, Benzenemethanol, 3-ethoxy-4-methoxy- | [2] |

| Density | 1.086 g/cm³ (Predicted) | |

| Boiling Point | 303.7 °C at 760 mmHg (Predicted) | |

| Flash Point | 131 °C (Predicted) | |

| Refractive Index | 1.516 (Predicted) |

Spectroscopic Data Summary

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While raw spectra are not reproduced here, the availability of key spectral information is summarized in the following table.

| Spectroscopic Technique | Data Availability and Source |

| ¹H NMR | Spectra available from repositories such as SpectraBase. |

| ¹³C NMR | Spectra available from repositories such as SpectraBase. |

| Infrared (IR) Spectra | Vapor phase IR spectra are available. |

| Mass Spectrometry (MS) | GC-MS data is available through spectral databases like those on PubChem. |

| Raman Spectra | Raman spectra are available from sources like SpectraBase. |

Synthesis and Experimental Protocols

The most common and direct route to synthesize this compound is through the chemical reduction of its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This precursor is synthesized from isovanillin.

Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This protocol is adapted from established methods for the ethylation of isovanillin.[3][4]

-

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Bromoethane (or Ethyl Bromide)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) - Optional but recommended

-

Solvent (e.g., Water, Ethanol)

-

Standard laboratory glassware for organic synthesis

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isovanillin (1 equivalent) and the base (e.g., NaOH, 1.1-1.5 equivalents) in the chosen solvent.

-

If using, add a catalytic amount of the phase transfer catalyst (0.1-0.5 equivalents).

-

Add bromoethane (1.1-1.5 equivalents) to the mixture.

-

Heat the reaction mixture and maintain at reflux (typically 25-60°C) for 3-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by suction filtration. If not, proceed with an aqueous workup: dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-ethoxy-4-methoxybenzaldehyde.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

-

Protocol 2: Reduction to this compound

This protocol describes a general method for the reduction of an aryl aldehyde to the corresponding benzyl alcohol using sodium borohydride (NaBH₄).[5][6][7][8]

-

Materials:

-

3-Ethoxy-4-methoxybenzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Solvent (e.g., Methanol, Ethanol, or a THF/Methanol mixture)

-

Ammonium Chloride (NH₄Cl) solution (saturated, aqueous) or dilute HCl

-

Standard laboratory glassware for organic synthesis

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in the chosen alcohol solvent (e.g., methanol).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at or below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.

-

Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution or dilute HCl to decompose excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified further by column chromatography on silica gel if necessary.

-

Applications in Drug Development

This compound is not typically used for its direct biological activity. Instead, its primary and critical role in drug development is as a versatile chemical intermediate.[1] Its structure provides a key scaffold for the synthesis of more complex active pharmaceutical ingredients (APIs).

Role as an Intermediate in Apremilast Synthesis

A prominent example of its application is in the manufacturing of Apremilast, an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat psoriatic arthritis and plaque psoriasis.[9][10] The 3-ethoxy-4-methoxyphenyl group constitutes a core structural component of the final Apremilast molecule. The synthesis pathways for Apremilast utilize intermediates derived directly from this benzyl alcohol or its precursors.[9][10][11]

Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H14O3 | CID 602708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. homework.study.com [homework.study.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]

- 11. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]

In-Depth Technical Guide to 3-Ethoxy-4-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-ethoxy-4-methoxybenzyl alcohol, a key organic intermediate. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Structure and Properties

3-Ethoxy-4-methoxybenzyl alcohol, with the IUPAC name (3-ethoxy-4-methoxyphenyl)methanol, is an aromatic alcohol characterized by a benzene ring substituted with an ethoxy, a methoxy, and a hydroxymethyl group.[1] Its chemical structure is depicted in Figure 1.

Figure 1. Chemical Structure of 3-Ethoxy-4-methoxybenzyl Alcohol

Caption: 2D structure of 3-Ethoxy-4-methoxybenzyl alcohol.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [2][3] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| CAS Number | 147730-26-5 | [2][3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)CO)OC | [1] |

| Purity | Typically ≥97.0% | [3] |

Table 1. Physicochemical Properties of 3-Ethoxy-4-methoxybenzyl Alcohol

Spectroscopic Data

Characterization of 3-ethoxy-4-methoxybenzyl alcohol is typically achieved through various spectroscopic techniques. Available data includes:

-

¹H NMR: Proton nuclear magnetic resonance spectroscopy is used to determine the hydrogen atom environment in the molecule.

-

¹³C NMR: Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present, such as the hydroxyl (-OH) and ether (C-O) groups.[4]

Synthesis

The synthesis of 3-ethoxy-4-methoxybenzyl alcohol is typically achieved through a two-step process starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The overall synthetic pathway is illustrated below.

Caption: Synthetic pathway for 3-Ethoxy-4-methoxybenzyl alcohol.

Step 1: Ethylation of Isovanillin

Experimental Protocol:

This procedure outlines the synthesis of the intermediate, 3-ethoxy-4-methoxybenzaldehyde.

-

Reaction Setup: In a suitable reaction vessel, dissolve isovanillin in an appropriate solvent, such as ethanol or water.[5]

-

Addition of Base: Add a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the phenolic hydroxyl group of isovanillin.[5]

-

Ethylation: Introduce an ethylating agent, such as bromoethane or diethyl sulfate, to the reaction mixture. A phase transfer catalyst, like tetrabutylammonium fluoride or benzyltriethylammonium chloride, can be used to facilitate the reaction.[5]

-

Reaction Conditions: Stir the mixture at a controlled temperature, typically around 25°C, for several hours to allow the ethylation to proceed to completion.[5]

-

Workup and Isolation: After the reaction is complete, the product, 3-ethoxy-4-methoxybenzaldehyde, is isolated by filtration. The resulting solid can be further purified by recrystallization.[5]

Step 2: Reduction of 3-Ethoxy-4-methoxybenzaldehyde

Experimental Protocol:

This protocol describes the reduction of the aldehyde intermediate to the final benzyl alcohol product.

-

Dissolution: Dissolve 3-ethoxy-4-methoxybenzaldehyde in a suitable protic solvent, such as ethanol or methanol.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the solution while maintaining a controlled temperature, often by using an ice bath to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reduction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid to decompose any excess reducing agent.

-

Extraction and Purification: The product, 3-ethoxy-4-methoxybenzyl alcohol, is then extracted from the reaction mixture using an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by techniques such as column chromatography if necessary.

Applications in Research and Development

3-Ethoxy-4-methoxybenzyl alcohol serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and agrochemical industries. Its precursor, 3-ethoxy-4-methoxybenzaldehyde, is a known intermediate in the synthesis of the pharmaceutical agent apremilast.[5] The structural motifs present in this benzyl alcohol derivative are found in a variety of biologically active compounds, making it a key starting material for the exploration of new chemical entities in drug discovery programs.

References

- 1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Ethoxy-4-methoxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

Physicochemical Properties of (3-Ethoxy-4-methoxyphenyl)methanol

An in-depth analysis of (3-Ethoxy-4-methoxyphenyl)methanol, a significant organic compound in the synthesis of various pharmaceutical and aromatic molecules, necessitates a thorough understanding of its fundamental physicochemical properties. Foremost among these is its molecular weight, a critical parameter for stoichiometric calculations in chemical reactions and for the characterization of the compound.

This compound, also known as 3-ethoxy-4-methoxybenzyl alcohol, possesses the molecular formula C₁₀H₁₄O₃.[1][2] Its molecular weight is a key identifier and is fundamental for experimental accuracy in research and development.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element.

Experimental Protocols: Calculation of Molecular Weight

The molecular weight of this compound was calculated using the following steps:

-

Determination of the Molecular Formula: The molecular formula was identified as C₁₀H₁₄O₃ from spectroscopic data and elemental analysis.[1][2]

-

Identification of Constituent Atoms: The formula indicates the presence of Carbon (C), Hydrogen (H), and Oxygen (O) atoms.

-

Determination of Atomic Weights: The standard atomic weights for each element were obtained from the Periodic Table. The approximate atomic weight for Carbon is 12.011 atomic mass units (amu), for Hydrogen is 1.008 amu, and for Oxygen is 15.999 amu.[3][4][5]

-

Calculation of Total Molecular Weight: The number of atoms of each element is multiplied by its atomic weight, and the results are summed:

-

Carbon: 10 atoms × 12.011 amu/atom = 120.11 amu

-

Hydrogen: 14 atoms × 1.008 amu/atom = 14.112 amu

-

Oxygen: 3 atoms × 15.999 amu/atom = 47.997 amu

-

Total Molecular Weight = 120.11 + 14.112 + 47.997 = 182.219 amu

-

The experimentally determined and commonly cited molecular weight is approximately 182.22 g/mol .[1][2][6]

Data Presentation: Summary of Molecular Weight Data

| Component | Symbol | Quantity | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 10 | 12.011[3][7][8] | 120.11 |

| Hydrogen | H | 14 | 1.008[4][9][10][11][12] | 14.112 |

| Oxygen | O | 3 | 15.999[5][13][14][15][16] | 47.997 |

| This compound | C₁₀H₁₄O₃ | 1 | 182.219 |

Hypothetical Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis and characterization of this compound, culminating in the verification of its molecular weight.

Caption: Conceptual workflow for the synthesis and characterization of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H14O3 | CID 602708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. 4-Ethoxy-3-methoxybenzyl alcohol | C10H14O3 | CID 112741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 11. quora.com [quora.com]

- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 16. Oxygen, atomic [webbook.nist.gov]

Physical and chemical properties of 3-Ethoxy-4-methoxybenzyl alcohol

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Ethoxy-4-methoxybenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. This document details its fundamental characteristics, outlines experimental protocols for its synthesis and purification, and includes relevant safety information.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-Ethoxy-4-methoxybenzyl alcohol and Related Compounds

| Property | 3-Ethoxy-4-methoxybenzyl alcohol | 3-Methoxybenzyl alcohol (for comparison) | 4-Methoxybenzyl alcohol (for comparison) |

| Molecular Formula | C₁₀H₁₄O₃[1][3] | C₈H₁₀O₂[4][5] | C₈H₁₀O₂ |

| Molecular Weight | 182.22 g/mol [1][3] | 138.16 g/mol [4] | 138.17 g/mol |

| CAS Number | 147730-26-5[1][2][3] | 6971-51-3[4][5] | 105-13-5 |

| Melting Point | Data not available | 29 - 30 °C | 22-25 °C |

| Boiling Point | Data not available | 247.4 °C at 760 mmHg | 259 °C |

| Density | Data not available | 1.1 g/cm³ | 1.113 g/mL at 25 °C |

| Solubility | Data not available | Immiscible in water | Slightly soluble in water; soluble in alcohols, ethers, and most organic solvents.[6] |

| Purity | Typically available at ≥97.0%[1] | - | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Ethoxy-4-methoxybenzyl alcohol. While complete spectral data sets are not publicly available, the types of available spectra include ¹H NMR, ¹³C NMR, Infrared (IR), and Raman spectroscopy.[7]

Based on the chemical structure, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the methoxy group, signals for the aromatic protons, a singlet for the benzylic methylene protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the ten carbon atoms, including the two carbons of the ethoxy group, the methoxy carbon, the six aromatic carbons (with four unique signals due to symmetry), and the benzylic methylene carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Other significant peaks would include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching vibrations.

Experimental Protocols

Synthesis of 3-Ethoxy-4-methoxybenzyl alcohol

The synthesis of 3-Ethoxy-4-methoxybenzyl alcohol can be achieved via a two-step process starting from isovanillin. The first step involves the ethylation of the hydroxyl group of isovanillin to yield 3-ethoxy-4-methoxybenzaldehyde. The subsequent step is the reduction of the aldehyde to the corresponding benzyl alcohol.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

A plausible method for the synthesis of the aldehyde precursor is based on the Williamson ether synthesis.

-

Materials: Isovanillin, a halogenated ethane (e.g., bromoethane), a base (e.g., sodium hydroxide or potassium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a solvent (e.g., water).

-

Procedure:

-

Dissolve the base in the solvent in a reaction flask.

-

Add isovanillin, the phase transfer catalyst, and the halogenated ethane to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 25-60 °C) for a specified duration (e.g., 3-6 hours).

-

The product, 3-ethoxy-4-methoxybenzaldehyde, can be isolated by filtration.

-

Step 2: Reduction of 3-Ethoxy-4-methoxybenzaldehyde

The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis.

-

Materials: 3-Ethoxy-4-methoxybenzaldehyde, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., ethanol or methanol).

-

Procedure:

-

Dissolve 3-ethoxy-4-methoxybenzaldehyde in the chosen solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent in portions to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3-Ethoxy-4-methoxybenzyl alcohol.

-

Purification

The crude 3-Ethoxy-4-methoxybenzyl alcohol can be purified using standard laboratory techniques.

-

Column Chromatography: This is a common method for purifying benzyl alcohols. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from any unreacted starting material and byproducts.

-

Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can be an effective purification method.

-

Distillation: For liquid products, vacuum distillation can be employed for purification, especially to remove non-volatile impurities.

Reactivity and Stability

3-Ethoxy-4-methoxybenzyl alcohol exhibits reactivity typical of a primary benzyl alcohol.

-

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde (3-ethoxy-4-methoxybenzaldehyde) or further to the carboxylic acid using appropriate oxidizing agents.

-

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

-

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be protected from strong oxidizing agents and strong acids. As with many benzylic alcohols, it may be sensitive to air and light over prolonged periods.

Safety Information

Based on the GHS classification for this compound, the following hazards are identified:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

Visualizations

Synthesis Workflow of 3-Ethoxy-4-methoxybenzyl alcohol

The following diagram illustrates the two-step synthesis process from isovanillin.

Caption: Synthetic pathway for 3-Ethoxy-4-methoxybenzyl alcohol.

References

- 1. 3-Ethoxy-4-methoxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. 3-ETHOXY-4-METHOXY-BENZYL ALCOHOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. (3-Ethoxy-4-methoxyphenyl)methanol | C10H14O3 | CID 602708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxybenzyl alcohol (CAS 6971-51-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3-Methoxybenzyl alcohol [webbook.nist.gov]

- 6. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Ethoxy-4-methoxyphenyl)methanol, a key organic intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant analytical methodologies.

Chemical Identity

The nomenclature and structural identifiers for this compound are crucial for accurate documentation and research.

-

IUPAC Name: this compound[1]

-

Synonyms: A variety of synonyms are used in literature and commercial listings. The most common are provided in the table below.

| Synonym | Reference Number/Database |

| 3-Ethoxy-4-methoxybenzyl alcohol | Depositor-Supplied Synonym |

| Benzenemethanol, 3-ethoxy-4-methoxy- | Depositor-Supplied Synonym |

| (3-ethoxy-4-methoxy-phenyl)methanol | Depositor-Supplied Synonym |

| CAS Number | 147730-26-5 |

| PubChem CID | 602708 |

| EC Number | 148-394-4 |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. This data is essential for designing experimental conditions and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | PubChem[1] |

| Molecular Weight | 182.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 182.094294304 Da | PubChem[1] |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 182.094294304 g/mol | PubChem |

| Topological Polar Surface Area | 38.7 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem |

Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. A representative experimental protocol is detailed below.

3.1. Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

The precursor, 3-ethoxy-4-methoxybenzaldehyde, can be synthesized from isovanillin.

-

Materials:

-

Isovanillin (500g)

-

Sodium hydroxide (157g)

-

Tetrabutylammonium fluoride (120g)

-

Bromoethane (537g)

-

Water (1500ml)

-

-

Procedure:

-

In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.

-

To this solution, add 500g of isovanillin, 120g of tetrabutylammonium fluoride, and 537g of bromoethane.

-

Stir the mixture at 25°C for 4 hours.

-

Perform suction filtration to collect the product.

-

The resulting product is a white-like solid powder of 3-ethoxy-4-methoxybenzaldehyde. This method has been reported to yield a purity of 99.9% and a yield of 96.1%.

-

3.2. Reduction to this compound

The reduction of the aldehyde to the alcohol can be achieved using a standard reducing agent like sodium borohydride.

-

Materials:

-

3-Ethoxy-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (as solvent)

-

Water

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

Dissolve 3-ethoxy-4-methoxybenzaldehyde in methanol or ethanol in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the solution in portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding water.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Analytical Methodologies

For quality control and characterization of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. |

| Gas Chromatography (GC) | Suitable for assessing volatile impurities and can also be used for purity analysis. |

| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups such as the hydroxyl (-OH) and ether (C-O-C) groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure and confirm the identity of the compound. ¹H NMR and ¹³C NMR are standard. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |

Visualizations

5.1. Chemical Structure of this compound

Caption: 2D structure of this compound.

5.2. Synthetic Pathway

Caption: Synthetic route to this compound.

References

Technical Guide: Spectral Analysis of (3-Ethoxy-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (3-Ethoxy-4-methoxyphenyl)methanol (CAS No: 147730-26-5), a key organic intermediate. The information compiled herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Ethoxy-4-methoxybenzyl alcohol[1]

-

Molecular Formula: C₁₀H₁₄O₃[1]

-

Molecular Weight: 182.22 g/mol [1]

Spectral Data Summary

The following sections present a summary of available and predicted spectral data for this compound. This data is crucial for structural elucidation and purity assessment.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The predicted ¹H NMR data for this compound in a typical deuterated solvent like CDCl₃ are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.90 | d | 1H | H-5 (Aromatic) |

| ~6.85 | dd | 1H | H-6 (Aromatic) |

| ~6.80 | d | 1H | H-2 (Aromatic) |

| ~4.60 | s | 2H | -CH₂OH (Benzylic) |

| ~4.10 | q | 2H | -OCH₂CH₃ (Ethoxy) |

| ~3.85 | s | 3H | -OCH₃ (Methoxy) |

| ~1.90 | s (broad) | 1H | -OH (Alcohol) |

| ~1.45 | t | 3H | -OCH₂CH₃ (Ethoxy) |

Note: Predicted chemical shifts can vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The predicted ¹³C NMR data for this compound are presented below.

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | C-4 (Aromatic, C-O) |

| ~148.5 | C-3 (Aromatic, C-O) |

| ~134.0 | C-1 (Aromatic, C-C) |

| ~119.0 | C-6 (Aromatic, C-H) |

| ~112.5 | C-5 (Aromatic, C-H) |

| ~111.0 | C-2 (Aromatic, C-H) |

| ~65.0 | -CH₂OH (Benzylic) |

| ~64.5 | -OCH₂CH₃ (Ethoxy) |

| ~56.0 | -OCH₃ (Methoxy) |

| ~15.0 | -OCH₂CH₃ (Ethoxy) |

Note: Predicted chemical shifts can vary based on solvent and experimental conditions.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (Alcohol) |

| 3000 - 2850 | Medium | C-H stretch (Aliphatic and Aromatic) |

| 1610, 1510, 1460 | Medium | C=C stretch (Aromatic ring) |

| 1260 - 1000 | Strong | C-O stretch (Ether and Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound are as follows.

| m/z | Relative Abundance | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 165 | Moderate | [M - OH]⁺ or [M - H₂O + H]⁺ |

| 153 | Moderate | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 137 | High | [M - OC₂H₅]⁺ or [M - CH₂OH - H]⁺ |

| 125 | Moderate | Fragmentation of the aromatic ring and substituents |

| 110 | High | Further fragmentation |

Note: Fragmentation patterns are predictions and can be influenced by the ionization method.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility and data comparison. The following are generalized procedures applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography - GC):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

-

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to 280-300 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Ethoxy-4-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-ethoxy-4-methoxybenzyl alcohol. The information presented herein is intended to support research, analytical, and drug development activities where the characterization of this compound and its analogs is critical.

Chemical Structure and Proton Environments

3-Ethoxy-4-methoxybenzyl alcohol possesses a substituted benzene ring with distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key proton groups are:

-

Aromatic Protons (H-2, H-5, H-6): Three protons attached to the benzene ring. Their chemical shifts are influenced by the electron-donating effects of the ethoxy, methoxy, and benzyl alcohol groups.

-

Benzylic Protons (-CH₂OH): Two protons of the methylene group attached to the benzene ring and the hydroxyl group.

-

Hydroxyl Proton (-OH): A single proton of the alcohol functional group. Its chemical shift can be variable and is often concentration and solvent-dependent.

-

Ethoxy Group Protons (-OCH₂CH₃): A methylene group (two protons) and a methyl group (three protons).

-

Methoxy Group Protons (-OCH₃): Three protons of the methyl group.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 3-ethoxy-4-methoxybenzyl alcohol. These predictions are based on the analysis of similar structures and established NMR principles.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-5 | ~6.85 | d | ~8.0 | 1H |

| H-2 | ~6.88 | d | ~2.0 | 1H |

| H-6 | ~6.92 | dd | ~8.0, 2.0 | 1H |

| -CH₂OH (Benzylic) | ~4.55 | s | - | 2H |

| -OCH₂CH₃ (Ethoxy) | ~4.05 | q | ~7.0 | 2H |

| -OCH₃ (Methoxy) | ~3.85 | s | - | 3H |

| -CH₂CH ₃ (Ethoxy) | ~1.40 | t | ~7.0 | 3H |

| -OH (Hydroxyl) | Variable | s (broad) | - | 1H |

Visualization of Molecular Structure and Proton Relationships

The following diagram illustrates the chemical structure of 3-ethoxy-4-methoxybenzyl alcohol and the connectivity of its proton environments.

Caption: Molecular structure of 3-ethoxy-4-methoxybenzyl alcohol.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of 3-ethoxy-4-methoxybenzyl alcohol.

4.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 3-ethoxy-4-methoxybenzyl alcohol.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the final solution height is approximately 4-5 cm.

-

Capping: Securely cap the NMR tube.

4.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

-

Coupling Constant Measurement: Measure the J-coupling constants for any split signals.

By following this comprehensive guide, researchers and scientists can accurately acquire and interpret the ¹H NMR spectrum of 3-ethoxy-4-methoxybenzyl alcohol, facilitating its identification, characterization, and use in various scientific applications.

An In-depth Technical Guide to the Mass Spectrometry Analysis of (3-Ethoxy-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (3-Ethoxy-4-methoxyphenyl)methanol, also known as 3-ethoxy-4-methoxybenzyl alcohol. The document details its characteristic fragmentation patterns under electron ionization (EI), offers a generalized experimental protocol for its analysis, and presents key data in a structured format. This guide is intended to assist researchers in identifying this compound and understanding its behavior in a mass spectrometer.

Introduction

This compound is an aromatic alcohol with a molecular weight of 182.22 g/mol .[1] Its structure, featuring a benzyl alcohol core with ethoxy and methoxy substitutions, gives rise to a distinct mass spectrum. Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex mixtures, such as in metabolomics, synthetic chemistry, and the analysis of natural products. This guide will focus on the interpretation of its mass spectrum obtained typically through Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectral Data

The mass spectrum of this compound is characterized by a discernible molecular ion peak and several key fragment ions. The data presented below is compiled from the NIST (National Institute of Standards and Technology) database.[1]

Quantitative Data

The relative intensities of the major ions observed in the electron ionization mass spectrum of this compound are summarized in the table below.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 182 | [M]+• (Molecular Ion) | 45 |

| 153 | [M - C2H5]+ | 100 (Base Peak) |

| 137 | [M - OCH2CH3]+ | 20 |

| 110 | [C7H6O2]+• | 30 |

Data is based on typical electron ionization (70 eV) spectra and may vary slightly between instruments.

Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is primarily driven by the stability of the resulting ions. The molecule contains a benzyl alcohol moiety, an ether linkage, and an aromatic ring, all of which influence how it breaks apart.[2][3][4] The most prominent fragmentation involves the loss of an ethyl group, which is a characteristic α-cleavage for ethers.[5][6][7]

The proposed fragmentation pathway is as follows:

-

Molecular Ion Formation: The molecule loses an electron to form the molecular ion [M]+• at m/z 182.

-

Formation of the Base Peak (m/z 153): The most favorable fragmentation is the loss of an ethyl radical (•C2H5) from the ethoxy group. This results in a stable, resonance-stabilized cation at m/z 153, which is the base peak.

-

Other Fragmentations: Other observed fragments include the loss of an ethoxy radical (•OCH2CH3) to form an ion at m/z 137.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol

This section outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation [8]

-

Dissolution: Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Dilution: Take an aliquot of the stock solution and dilute it with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

-

Vial Transfer: Transfer the final solution to a standard 2 mL autosampler vial with a screw cap and septum.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating this type of aromatic compound.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5-10 minutes at 280 °C.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry analysis of this compound by electron ionization provides a characteristic fragmentation pattern, with a prominent base peak at m/z 153 resulting from the loss of an ethyl radical. This, along with the molecular ion at m/z 182, allows for its confident identification. The experimental protocols and data presented in this guide serve as a valuable resource for researchers working with this compound, facilitating its analysis in various scientific and industrial applications.

References

- 1. This compound | C10H14O3 | CID 602708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Ethoxy-4-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-Ethoxy-4-methoxybenzyl alcohol, a key organic intermediate. Due to the limited availability of a complete, published condensed-phase IR spectrum for this specific compound, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups and by analogy to structurally similar compounds. This approach provides a robust framework for spectral interpretation and quality control in a research and development setting.

Molecular Structure and Functional Groups

3-Ethoxy-4-methoxybenzyl alcohol possesses three key functional groups that give rise to characteristic absorptions in the infrared spectrum:

-

Hydroxyl (-OH): The alcohol group is expected to produce a strong, broad absorption band due to intermolecular hydrogen bonding.

-

Ether (-O-): The ethoxy and methoxy groups will exhibit characteristic C-O stretching vibrations. As a phenyl alkyl ether, two distinct C-O stretching bands are anticipated.

-

Aromatic Ring (Benzene derivative): The substituted benzene ring will show absorptions from C-H stretching and C=C bending vibrations.

Predicted Infrared Spectral Data

The following table summarizes the predicted principal infrared absorption bands for 3-Ethoxy-4-methoxybenzyl alcohol. The prediction is based on the analysis of its functional groups and comparison with the known spectra of related molecules such as benzyl alcohol, anisole, and other substituted aromatic ethers.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3400 - 3200 | Strong, Broad | O-H (Alcohol) | Stretching (H-bonded) |

| ~3100 - 3000 | Medium | C-H (Aromatic) | Stretching |

| ~2980 - 2850 | Medium to Strong | C-H (Aliphatic -CH₂, -CH₃) | Asymmetric & Symmetric Stretching |

| ~1600 - 1475 | Medium to Weak | C=C (Aromatic) | Ring Stretching |

| ~1250 | Strong | C-O (Aromatic Ether) | Asymmetric Stretching |

| ~1150 - 1050 | Strong | C-O (Alcohol & Alkyl Ether) | Stretching |

| ~900 - 690 | Medium | C-H (Aromatic) | Out-of-plane Bending |

Experimental Protocol: Obtaining the Infrared Spectrum

This section details a standard procedure for acquiring a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a liquid or low-melting solid sample like 3-Ethoxy-4-methoxybenzyl alcohol using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain the infrared spectrum of 3-Ethoxy-4-methoxybenzyl alcohol for structural elucidation and quality assessment.

Materials and Equipment:

-

3-Ethoxy-4-methoxybenzyl alcohol sample

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Carefully clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol). Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

If the sample is a liquid, place a single drop onto the center of the ATR crystal using a clean dropper.

-

If the sample is a solid, place a small amount of the powder or crystalline material onto the crystal. Use the ATR's pressure arm to press the solid firmly and evenly against the crystal surface to ensure good contact.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The spectrometer will pass an infrared beam through the ATR crystal, which will interact with the sample at the point of contact.

-

The resulting interferogram is then mathematically converted to an infrared spectrum via a Fourier transform.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections or smoothing of the spectrum.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the known characteristic frequencies of the functional groups present in 3-Ethoxy-4-methoxybenzyl alcohol to confirm its identity and purity.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.

-

Logical Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the logical steps involved in the infrared spectroscopic analysis of a chemical compound like 3-Ethoxy-4-methoxybenzyl alcohol.

Caption: Workflow for FT-IR Analysis of 3-Ethoxy-4-methoxybenzyl alcohol.

This guide provides a foundational understanding of the infrared spectroscopic properties of 3-Ethoxy-4-methoxybenzyl alcohol. For definitive structural confirmation, it is recommended to correlate the IR data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

An In-depth Technical Guide on the Safety and Hazards of (3-Ethoxy-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and hazard information for (3-ethoxy-4-methoxyphenyl)methanol. It is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. Always consult the most up-to-date SDS from your supplier and follow established laboratory safety protocols.

Introduction

This compound, a substituted benzyl alcohol derivative, is a chemical intermediate utilized in the synthesis of various organic molecules. Its applications can be found in the development of active pharmaceutical ingredients (APIs) and as a building block in the fragrance and flavor industries. As with any chemical substance, a thorough understanding of its potential hazards is paramount for safe handling and use in a research and development setting. This guide provides a consolidated overview of the known safety information, toxicological data by analogy to structurally similar compounds, and general experimental protocols relevant to its safety assessment.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified with the following hazards.[1][2]

Table 1: GHS Classification of this compound [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

Signal Word: Warning

Primary Hazards:

-

Oral Toxicity: The compound is classified as harmful if ingested.

-

Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.

Toxicological Data

3.1. Data on Structurally Similar Compounds

Veratryl alcohol (3,4-dimethoxybenzyl alcohol) and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) are structurally related to this compound. The toxicological information for these compounds is summarized below.

Table 2: Toxicological Data for Structurally Similar Compounds

| Compound | CAS Number | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | GHS Hazard Statements |

| Veratryl alcohol | 93-03-8 | Not available | Not available | H302: Harmful if swallowed, H318: Causes serious eye damage[3] |

| Vanillyl alcohol | 498-00-0 | Not available | Not available | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation |

| Benzyl Alcohol | 100-51-6 | 1230 mg/kg[4] | 2000 mg/kg[4] | H302: Harmful if swallowed, H312: Harmful in contact with skin, H332: Harmful if inhaled, H319: Causes serious eye irritation[4] |

| (4-Methoxyphenyl)methanol | 105-13-5 | 1200-1784 mg/kg[5] | >2000 mg/kg[5] | Not explicitly stated, but noted to cause slight to moderate skin and eye irritation[5] |

The data from these related compounds suggest that this compound is likely to exhibit moderate acute oral toxicity and be an irritant to the eyes and possibly the skin.

Experimental Protocols for Safety Assessment

While specific experimental studies on this compound are not publicly available, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically employed for the safety assessment of new chemical entities.

4.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Test Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with the use of a limited number of animals (typically rats) per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method allows for the classification of the substance into a GHS category.

-

Methodology:

-

Animals: Healthy, young adult rats of a single sex (usually females) are used.[6]

-

Housing and Feeding: Animals are housed in appropriate conditions with free access to food and water, except for a short fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).[6]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]

-

Procedure: The test proceeds in a stepwise manner, with the dose for each subsequent group of animals being adjusted up or down based on the results from the previous group.

-

Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

-

4.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Test Guideline 492)

This in vitro method is used to assess the eye hazard potential of a chemical.

-

Principle: The test evaluates the potential of a chemical to cause eye irritation by measuring its cytotoxicity on a reconstructed human cornea-like epithelium tissue model.

-

Methodology:

-

Test System: A commercially available, three-dimensional RhCE tissue model is used.

-

Application of Test Chemical: The test chemical is applied topically to the surface of the RhCE tissue.

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period, followed by a post-exposure incubation period.

-

Viability Assessment: Tissue viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT by viable cells to a colored formazan salt is measured spectrophotometrically.

-

Prediction Model: The mean tissue viability relative to the negative control is used to classify the chemical's eye irritation potential according to GHS categories.

-

Potential Signaling Pathways and Mechanism of Toxicity

Specific studies on the signaling pathways affected by this compound have not been identified. However, based on its structure as a benzyl alcohol derivative, a potential metabolic pathway and mechanism of toxicity can be hypothesized. It is crucial to note that this is a theoretical pathway and requires experimental validation.

Benzyl alcohols are typically metabolized in the liver via oxidation. The primary alcohol group can be oxidized to an aldehyde and then to a carboxylic acid.

Caption: Hypothesized metabolic pathway of this compound.

The aldehyde intermediate, if it accumulates, could be reactive and contribute to cellular toxicity. At high concentrations, the formation of the carboxylic acid metabolite could potentially lead to metabolic acidosis, a known effect of methanol poisoning.

Safe Handling and First Aid

Given the identified hazards, the following precautions are recommended:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

-

Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Conclusion

This compound is a chemical that should be handled with care, recognizing its potential for oral toxicity and as a serious eye irritant. While specific toxicological data for this compound is limited, information from structurally related benzyl alcohols provides a basis for a preliminary hazard assessment. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure. Further experimental studies are required to fully elucidate the toxicological profile and specific mechanisms of action of this compound.

References

- 1. Biosynthetic Pathway for Veratryl Alcohol in the Ligninolytic Fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H14O3 | CID 602708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Vanillyl alcohol - Safety Data Sheet [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Material Safety of (3-Ethoxy-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (3-Ethoxy-4-methoxyphenyl)methanol, a compound utilized in various research and development applications, including as a building block in the synthesis of active pharmaceutical ingredients and in the formulation of fragrances.[1] This document synthesizes critical safety information, physical and chemical properties, and handling procedures to ensure the safe and effective use of this compound in a laboratory setting.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 3-Ethoxy-4-methoxybenzyl alcohol, Benzenemethanol, 3-ethoxy-4-methoxy-[2] |

| CAS Number | 147730-26-5[2] |

| Molecular Formula | C10H14O3[2] |

| Molecular Weight | 182.22 g/mol [2] |

| InChI | InChI=1S/C10H14O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6,11H,3,7H2,1-2H3[2] |

| InChIKey | DPHGMDVPFZLOBU-UHFFFAOYSA-N[2] |

| SMILES | CCOC1=C(C=CC(=C1)CO)OC[2] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.[2]

| Property | Value |

| Molecular Weight | 182.22 g/mol |

| Monoisotopic Mass | 182.094294304 Da |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 38.7 Ų |

| Heavy Atom Count | 13 |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye irritation.[2]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | वार्निंग | Warning | H302: Harmful if swallowed[2] |

| Serious Eye Damage/Eye Irritation | 2 | वार्निंग | Warning | H319: Causes serious eye irritation[2] |

The following diagram illustrates the logical workflow for responding to the hazards associated with this compound.

Caption: Hazard Identification and Response Workflow for this compound.

Experimental Protocols

While specific experimental protocols for the toxicological assessment of this compound are not detailed in the available literature, standardized OECD guidelines are typically followed for determining GHS classifications.

Acute Oral Toxicity (OECD Guideline 423):

-

Animal Model: Typically rats, fasted prior to administration.

-

Dosing: A single dose of the substance is administered orally via gavage. A stepwise procedure is used with a limited number of animals at each step.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The acute toxic class and an estimate of the LD50 are determined.

Acute Eye Irritation/Corrosion (OECD Guideline 405):

-

Animal Model: Typically albino rabbits.

-

Application: A single dose of the substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and discharge.

-

Endpoint: The degree of eye irritation is scored at each observation time to determine the reversibility of the effects.

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.

Caption: Standard Operating Procedure for Safe Handling and Storage.

First-Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Unused material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

This guide is intended to provide essential safety information to trained professionals. It is not a substitute for a comprehensive risk assessment. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzyl alcohol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of 3-Ethoxy-4-methoxybenzyl alcohol, a versatile benzyl alcohol derivative. It delves into the historical context of its development, rooted in the chemistry of vanillin and its analogues. This guide details the synthetic pathways to its precursor, 3-ethoxy-4-methoxybenzaldehyde, and the subsequent reduction to the target alcohol. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are provided to support researchers and professionals in drug development and other scientific fields.

Introduction

3-Ethoxy-4-methoxybenzyl alcohol, with the CAS number 147730-26-5, is a substituted benzyl alcohol that has garnered interest in various chemical and pharmaceutical research areas.[1][2] Its structure, featuring both an ethoxy and a methoxy group on the benzene ring, makes it a valuable intermediate in organic synthesis. This guide explores the discovery and history of this compound, which is intrinsically linked to the broader history of vanillin and its derivatives.

Discovery and Historical Context

The history of 3-Ethoxy-4-methoxybenzyl alcohol is not marked by a singular, celebrated discovery but rather evolved from the extensive research into vanillin and its analogues. Vanillin, the primary component of vanilla flavor, was first isolated in 1858.[3] The quest for synthetic alternatives and derivatives with unique properties led to the exploration of related structures, including isovanillin (3-hydroxy-4-methoxybenzaldehyde).[4]

Physicochemical Properties

A summary of the known physical and chemical properties of 3-Ethoxy-4-methoxybenzyl alcohol is presented in Table 1.

Table 1: Physicochemical Properties of 3-Ethoxy-4-methoxybenzyl alcohol

| Property | Value | Source |

| CAS Number | 147730-26-5 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Not specified in literature | |

| Boiling Point | 303.7 °C at 760 mmHg | ChemNet |

| Density | 1.086 g/cm³ | ChemNet |

| Flash Point | 131 °C | ChemNet |

| Refractive Index | 1.516 | ChemNet |

| InChI Key | DPHGMDVPFZLOBU-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

The synthesis of 3-Ethoxy-4-methoxybenzyl alcohol is typically achieved in a two-step process starting from isovanillin. The first step involves the ethylation of the phenolic hydroxyl group of isovanillin to form 3-ethoxy-4-methoxybenzaldehyde. The second step is the reduction of the aldehyde group to a primary alcohol.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

Several methods for the ethylation of isovanillin have been reported, primarily in the patent literature. These methods often utilize an ethylating agent in the presence of a base.

Experimental Protocol (based on patent literature): [3]

-

Materials:

-

Isovanillin (500g)

-

Sodium hydroxide (157g)

-

Bromoethane (537g)

-

Benzyltriethylammonium chloride (104g)

-

Water (1500ml)

-

-

Procedure:

-

In a 3L dry reaction flask, dissolve sodium hydroxide in water.

-

Add isovanillin, benzyltriethylammonium chloride, and bromoethane to the solution.

-

Stir the mixture at 25°C for 4 hours.

-

After the reaction is complete, the solid product is collected by suction filtration.

-

The resulting white-like solid powder of 3-ethoxy-4-methoxybenzaldehyde can be used in the next step, reportedly with a purity of 99.9% and a yield of 94.8%.[3]

-

Step 2: Reduction of 3-Ethoxy-4-methoxybenzaldehyde to 3-Ethoxy-4-methoxybenzyl alcohol

The reduction of the aldehyde functional group to a primary alcohol is a common transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity and mild reaction conditions.

Experimental Protocol (General procedure for aldehyde reduction): [6]

-

Materials:

-

3-Ethoxy-4-methoxybenzaldehyde (1 eq.)

-

Sodium borohydride (1.2 eq.)

-

Tetrahydrofuran (THF) or Methanol/Ethanol (10 vol)

-

Aqueous ammonium chloride (NH₄Cl) or 1N Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3-ethoxy-4-methoxybenzaldehyde in the chosen solvent (e.g., THF, methanol, or ethanol) in a reaction flask.

-

Add sodium borohydride portion-wise to the solution at room temperature or 0°C.

-

Stir the reaction mixture for a few hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C and quench the reaction by the slow addition of aqueous ammonium chloride or 1N HCl.

-

Extract the product with an organic solvent such as dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 3-Ethoxy-4-methoxybenzyl alcohol.

-

The product can be further purified by column chromatography or recrystallization if necessary.

-

Spectroscopic Data

Spectroscopic data is crucial for the characterization of 3-Ethoxy-4-methoxybenzyl alcohol. Available data includes NMR, IR, and Raman spectra.[7]

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-